molecular formula C10H20N2O2 B042055 3-Boc-aminopiperidine CAS No. 172603-05-3

3-Boc-aminopiperidine

Cat. No. B042055
M. Wt: 200.28 g/mol
InChI Key: WUOQXNWMYLFAHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Boc-aminopiperidine and its derivatives involves multiple steps, including catalytic hydrogenation, chiral resolution, and protection reactions. For instance, (S)-1-Boc-3-hydroxypiperidine is synthesized from 3-hydroxypyridine through a process involving hydrogenation catalyzed by 5%Rh/C, chiral resolution, and reaction with (Boc)2O in the presence of triethylamine, achieving an overall yield of about 40% (Wang Junming, 2013).

Molecular Structure Analysis

The molecular structure of 3-Boc-aminopiperidine derivatives is characterized by X-ray crystallography, revealing conformations and substituent effects. Triazolyl-substituted 3-aminopiperidines, for example, have been studied for their structure through single-crystal X-ray analysis (H. Schramm et al., 2010).

Chemical Reactions and Properties

3-Boc-aminopiperidine undergoes various chemical reactions, enabling the synthesis of pharmacologically relevant compounds. For instance, orthogonally N-protected (Boc and Cbz) 3,4-aziridinopiperidine serves as a versatile building block for 4-substituted 3-aminopiperidines, highlighting its potential for biological activity (H. Schramm et al., 2009).

Physical Properties Analysis

The physical properties of 3-Boc-aminopiperidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in synthesis. For instance, the enantioselective synthesis of 3-amino- and 3-amidofluoropiperidines revealed that fluorine atoms modulate the lipophilicity and pKa of 3-aminopiperidines, affecting their solubility and reactivity (Aurélie Orliac et al., 2014).

Chemical Properties Analysis

The chemical properties of 3-Boc-aminopiperidine, such as reactivity towards nucleophiles and electrophiles, are determined by its functional groups. The compound's ability to undergo reactions like cyclohydrocarbonylation and bromofluorination illustrates its reactivity and utility in synthesizing fluorinated pharmaceutical compounds, highlighting its bifunctional nature as a building block (G. Verniest et al., 2010).

Scientific Research Applications

  • Scaffolds for Combinatorial Chemistry : 3-Aminopiperidines, including those with Boc (tert-butoxycarbonyl) protection, are used as new scaffolds in combinatorial chemistry. This enables the synthesis of complex molecules with diverse functionalities (Schramm et al., 2010).

  • Building Blocks for Biological Activity : Orthogonally protected aminopiperidines serve as versatile building blocks for synthesizing compounds with high potential for biological activity (Schramm et al., 2009).

  • Synthesis of Optically Active Aminopiperidines : The synthesis of 3-aminopiperidines using specific reagents allows for a wide range of biological activities, depending on the substituents used (Cochi et al., 2012).

  • HIV-1 Entry Inhibitor Synthesis : 4-Substituted-4-aminopiperidine derivatives can be efficiently synthesized and used to develop HIV-1 entry inhibitors (Jiang et al., 2004).

  • Enhancement of Enantioselectivity in Kinetic Resolutions : Using protecting group concepts, such as Boc, enhances the rate and enantioselectivity in kinetic resolutions of aminopiperidines (Höhne et al., 2008).

  • Asymmetric Synthesis with High Yield : A sustainable method for synthesizing 3-amino-1-Boc-piperidine with high yield and enantiomeric excess has been developed using immobilized ω-transaminases (Petri et al., 2019).

  • Drug Metabolism Optimization : Structure-based drug design approaches can optimize 4-aminopiperidine metabolism by cytochrome P450s, enhancing drug metabolism (Sun & Scott, 2011).

  • Efficient Synthesis of N-Boc-Protected Piperidines : Palladium-catalyzed synthesis techniques provide efficient routes to synthesize N-Boc-protected piperidines, which are valuable in medicinal chemistry (Millet & Baudoin, 2015).

Safety And Hazards

“3-Boc-aminopiperidine” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapors, mist or gas, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Future Directions

“3-Boc-aminopiperidine” is a valuable intermediate for the production of a large number of bioactive compounds with pharmacological properties . Its synthesis method is suitable for industrial production due to its mild reaction conditions, safety, reliability, excellent process stability, low energy consumption, high yield, and environmental friendliness .

properties

IUPAC Name

tert-butyl N-piperidin-3-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOQXNWMYLFAHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401088
Record name 3-Boc-aminopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Boc-aminopiperidine

CAS RN

172603-05-3
Record name 3-Boc-aminopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(BOC-AMINO)PIPERIDINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of tert-butyl 3-pyridinylcarbamate (2.2 g) and 5% rhodium on carbon (200 mg) in ethanol (50 mL) at 25° C. in a paar apparatus was stirred under hydrogen at 60 pounds per square inch for 24 hours, filtered through diatomaceous earth (Celite®), and concentrated. 1H NMR (300 MHz, CDCl3) δ 5.86 (b, 1H), 3.59 (b, 1H), 3.07 (dd, 1H), 2.84 (m, 1H), 2.68 (m, 1H), 2.55 (m, 1H), 2.10 (s, 1H), 1.82 (m, 1H), 1.68 (m, 1H), 1.50 (m, 1H), 1.46 (s, 9H).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of benzyl 3-[(tert-butoxycarbonyl)amino]-1-piperidinecarboxylate (2.25 g, 6.73 mmol) and 10% Pd/C (0.229 g) in EtOH (20 mL) was stirred at room temperature under a hydrogen atmosphere (1 atm) for 14 hrs. The catalyst was removed by filtration through Celite®, and the filtrate was concentrated under reduced pressure to give tert-butyl 3-piperidinylcarbamate as a solid (1.22 g, yield; 91%).
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.229 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

25 ml of diethylamine was added to 250 ml of an ethanol solution of 1.88 g of 9H-fluoren-9-ylmethyl 3-t-butoxycarbonylaminopiperidine-1-carboxylate, and the mixture was stirred at room temperature for 18 hours. After the solution had been concentrated under reduced pressure, the residue was dissolved in a mixture consisting of 150 ml of toluene and 100 ml of 10% aqueous citric acid solution. The aqueous layer was made alkaline with a 5N aqueous sodium hydroxide solution, and then extracted twice with 100 ml of dichloromethane. The organic layers were combined together, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give 0.79 g of the title compound.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Boc-aminopiperidine
Reactant of Route 2
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Reactant of Route 4
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3-Boc-aminopiperidine
Reactant of Route 5
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Reactant of Route 6
3-Boc-aminopiperidine

Citations

For This Compound
28
Citations
G Matulevičiūtė, N Kleizienė, G Račkauskienė… - RSC …, 2023 - pubs.rsc.org
… 3-Boc-aminopiperidine in nucleophilic substitution reactions with chiral triflate esters (R)-2a–c and (S)-2a–c afforded diastereomers 10a–c in yields of 60–86%. Moreover, the synthetic …
Number of citations: 8 pubs.rsc.org
D Kang, Y Sun, D Feng, S Gao, Z Wang… - Journal of Medicinal …, 2022 - ACS Publications
… The starting material 4-fluoronitrobenzene (1) was treated with 3-N-Boc-aminopyrrolidine, 3-Boc-aminopiperidine, 4-Boc-aminopiperidine, 1-Boc-piperazine, and 1-Boc-hexahydro-1,4-…
Number of citations: 8 pubs.acs.org
T Matsumoto, M Sato, W Yamazaki, S Ogawa… - Microchemical …, 2019 - Elsevier
… After evaporation of the solvent, the intermediate, (S)-1-(1-methylpyridin-2-yl)-3-Boc-aminopiperidine (190 mg), was obtained as a yellow oil. …
Number of citations: 3 www.sciencedirect.com
H Wang, K Chen, B Lin, J Kou, L Li, S Wu… - … Process Research & …, 2022 - ACS Publications
… During our investigation of the synthetic route for linagliptin via (R)-3-Boc-aminopiperidine, two process-related impurities were detected (Figure 2), which could also be found in …
Number of citations: 1 pubs.acs.org
JH Kang, VS Hong, J Lee - Quantitative Bio-Science, 2018 - dbpia.co.kr
… Then either piperidine or 3-Boc-aminopiperidine was attached by SNAr reaction (4a and 4b). Compound 5a and 5b were obtained by Knoevenagel condensation with 1H-imidazole-4-…
Number of citations: 3 www.dbpia.co.kr
Y Sun, R Lv, T Wu, X Zhang, Y Sun, J Yan… - Archiv der …, 2022 - Wiley Online Library
The abnormal expression of lysine‐specific histone demethylase 1 (LSD1) is associated with different cancer types, and it is increasingly recognized as a potential therapeutic target in …
Number of citations: 5 onlinelibrary.wiley.com
H Zhang, L Sun, L Zou, W Hui, L Liu, Q Zou… - … of Pharmaceutical and …, 2016 - Elsevier
… [9], when (R)-3-Boc-aminopiperidine as starting material with primary amine protected to avoid generating positional isomers impurities. So the synthetic route shown in Fig. 1 was …
Number of citations: 20 www.sciencedirect.com
GI Buravchenko, AM Scherbakov, LG Dezhenkova… - RSC …, 2021 - pubs.rsc.org
… This compound was prepared from 8a and 3-Boc-aminopiperidine as described for 6. Yield 1.4 g (3.9 mmol, 68%), yellow powder, mp 176–179 C. H NMR (400 MHz, DMSO-d 6 ; Me 4 …
Number of citations: 4 pubs.rsc.org
E Gudelis, S Krikštolaitytė, M Stančiauskaitė… - Molecules, 2023 - mdpi.com
In this paper, a simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings was described. The starting (N-…
Number of citations: 1 www.mdpi.com
DP Mould, C Alli, U Bremberg, S Cartic… - Journal of Medicinal …, 2017 - ACS Publications
Inhibition of lysine specific demethylase 1 (LSD1) has been shown to induce the differentiation of leukemia stem cells in acute myeloid leukemia (AML). Irreversible inhibitors developed …
Number of citations: 40 pubs.acs.org

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